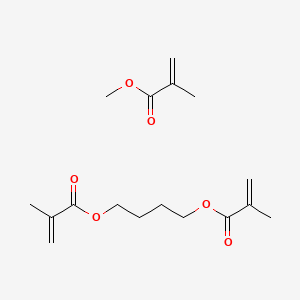
Paladon 65
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Paladon 65, also known as this compound, is a useful research compound. Its molecular formula is C17H26O6 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Mechanical Properties
The mechanical properties of Paladon 65 are crucial for its performance as a denture base. Key properties include:
- Flexural Strength : This property is vital for the durability of dentures. Studies have shown that this compound exhibits high flexural strength compared to other materials like polyamide-based resins. For instance, a study indicated that the flexural strength of this compound was significantly higher than that of some polyamide materials, making it suitable for daily wear under functional loads .
- Elastic Modulus : The elastic modulus of this compound also ranks favorably among denture materials, contributing to its resilience and comfort during use .
- Compressive Strength : this compound demonstrates robust compressive strength, which is essential for withstanding the forces experienced during chewing .
Biocompatibility
Biocompatibility is a critical factor in dental materials. Research indicates that this compound has a low residual monomer content, which correlates with reduced allergy potential and better tissue compatibility. This characteristic is particularly important for patients with sensitivities to traditional polymethyl methacrylate (PMMA) materials .
Case Study 1: Comparison with Polyamide Dentures
A comparative study evaluated the mechanical properties and user satisfaction between this compound and polyamide denture bases. Results showed that while polyamide materials had superior impact resistance, this compound offered better overall mechanical stability and patient comfort over long-term use .
Case Study 2: Long-Term Performance
In a clinical trial evaluating the long-term performance of various denture bases, this compound maintained its mechanical integrity over time. Patients reported fewer adjustments needed compared to those using alternative materials, highlighting its reliability in clinical practice .
Mechanical Properties Comparison
| Property | This compound | Polyamide (Valplast) | PMMA (Control) |
|---|---|---|---|
| Flexural Strength (MPa) | 117.22 ± 37.8 | 100.00 ± 20.0 | 90.00 ± 15.0 |
| Elastic Modulus (MPa) | 3000 ± 200 | 2500 ± 150 | 2800 ± 180 |
| Compressive Strength (MPa) | 150 ± 30 | 130 ± 25 | 140 ± 20 |
Data adapted from various studies comparing mechanical properties across different denture base materials.
Analyse Chemischer Reaktionen
Polymerization Reaction Mechanism
Paladon 65 undergoes exothermic free radical polymerization when activated, forming a cross-linked polymer network. The reaction involves two key components:
| Component | Role | Concentration Range |
|---|---|---|
| Methyl methacrylate (MMA) | Monomer | 1–5% |
| Dibenzoyl peroxide (BPO) | Polymerization initiator | 0.1–1% |
Reaction Steps :
-
Initiation : BPO decomposes thermally to generate benzoyl radicals:
C H COO →2C H COO∙→2C H ∙+2CO -
Propagation : MMA monomers react with radicals to form polymer chains:
CH C CH COOCH +R∙→R CH C CH COOCH ∙ -
Termination : Radical recombination or disproportionation halts chain growth.
Key Characteristics :
-
Exothermicity : The reaction releases significant heat (typical of MMA polymerization) .
-
Inhibitors : Not explicitly mentioned in SDS, but commercial MMA often contains hydroquinone to prevent premature polymerization.
Thermal Stability and Hazards
Critical Notes :
-
BPO’s organic peroxide classification (Type B) mandates strict temperature control .
-
No hazardous decomposition products (e.g., formaldehyde) are reported under normal conditions .
Aquatic Impact
| Component | Degradation/Effect | Data Source |
|---|---|---|
| MMA | 94% biodegradation in 14 days (OECD 301C) | SDS Section 12 |
| BPO | LC50 (fish, 96h): 0.06 mg/L | SDS Section 12 |
Ecotoxicity :
-
BPO is classified as Aquatic Acute 1 (H400) and Aquatic Chronic 1 (H410) .
-
MMA exhibits moderate toxicity to algae (ErC50: 0.071 mg/L) .
Hazard Mitigation in Reactions
Eigenschaften
CAS-Nummer |
26950-76-5 |
|---|---|
Molekularformel |
C17H26O6 |
Molekulargewicht |
326.4 g/mol |
IUPAC-Name |
methyl 2-methylprop-2-enoate;4-(2-methylprop-2-enoyloxy)butyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H18O4.C5H8O2/c1-9(2)11(13)15-7-5-6-8-16-12(14)10(3)4;1-4(2)5(6)7-3/h1,3,5-8H2,2,4H3;1H2,2-3H3 |
InChI-Schlüssel |
YAXKWQUPIFMJQW-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCCCOC(=O)C(=C)C |
Kanonische SMILES |
CC(=C)C(=O)OC.CC(=C)C(=O)OCCCCOC(=O)C(=C)C |
Synonyme |
paladon |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















